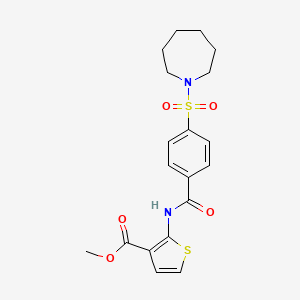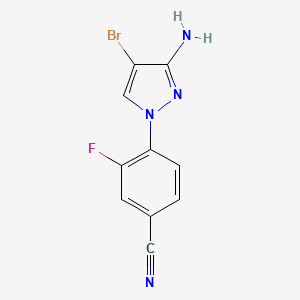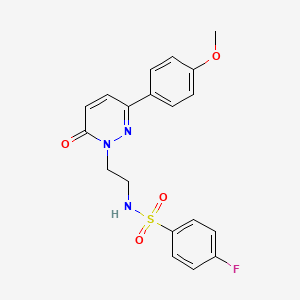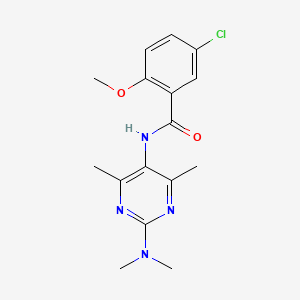
5-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "DMAPT" and is known for its ability to inhibit the activity of the transcription factor NF-κB, which is involved in a variety of cellular processes including inflammation, immune response, and cell proliferation.
Applications De Recherche Scientifique
Cytotoxicity and Cancer Treatment
The compound "5-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-methoxybenzamide" and related derivatives have been studied for their potential as cytotoxic agents, particularly targeting hypoxic cells in tumor environments. The selective toxicity for hypoxic cells appears to be due to oxygen-inhibited enzymatic reduction, making these compounds promising for cancer treatment. For example, studies have elucidated the reduction chemistry of these compounds, which is critical for understanding the toxic products generated by hypoxic tumor cells and facilitating further investigations of their potential in cancer therapy (Palmer et al., 1995).
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds containing similar structural motifs, including activity against Gram-positive and Gram-negative bacteria, fungi, and Mycobacteria. These studies provide a foundation for developing new antimicrobial agents using structural analogues of the given chemical compound (Krátký et al., 2012).
Serotonin-3 Receptor Antagonism
Derivatives of "this compound" have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. These compounds are of interest due to their potential applications in treating conditions related to serotonin dysregulation, such as irritable bowel syndrome or anxiety (Kuroita et al., 2010).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Nitrogen mustard analogues derived from similar compounds have been evaluated as candidate prodrugs for gene-directed enzyme prodrug therapy (GDEPT) in engineered cell lines. This approach targets cancer cells with more precision, minimizing damage to healthy cells and potentially improving cancer treatment outcomes (Friedlos et al., 1997).
Mécanisme D'action
Target of Action
The compound 5-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-methoxybenzamide, also known as Niclosamide , primarily targets tapeworms . Tapeworms are multicellular organisms that infect a large number of humans and cause a broad range of diseases .
Mode of Action
Niclosamide works by inhibiting the glucose uptake, oxidative phosphorylation, and anaerobic metabolism in the tapeworm . This disturbance in the metabolic pathway prevents the creation of adenosine tri-phosphate (ATP), an essential molecule that supplies energy for metabolism .
Biochemical Pathways
The compound affects the energy production pathway of the tapeworm by uncoupling the electron transport chain from ATP synthase . This action disrupts the normal functioning of the tapeworm, leading to its death.
Pharmacokinetics
It is known that the compound is taken orally for the treatment of tapeworm infections .
Result of Action
The result of Niclosamide’s action is the death of the tapeworm . By inhibiting the tapeworm’s ability to produce energy, the compound effectively kills the organism, thus treating the infection .
Action Environment
The efficacy and stability of Niclosamide can be influenced by various environmental factors. For instance, the compound has a short half-life in water under field conditions . This property makes it valuable in ridding commercial fish ponds of unwanted fish, as it loses its activity soon enough to permit re-stocking within a few days of eradicating the previous population .
Propriétés
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-9-14(10(2)19-16(18-9)21(3)4)20-15(22)12-8-11(17)6-7-13(12)23-5/h6-8H,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJXQHKAKABPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

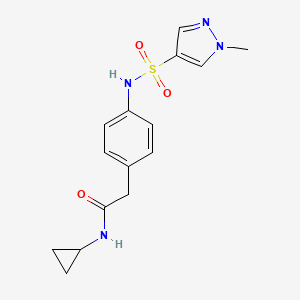
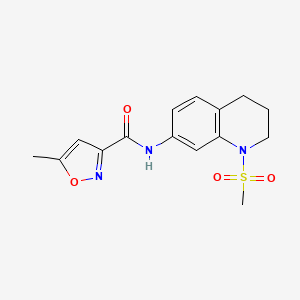
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)
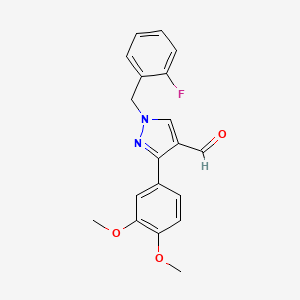
![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)
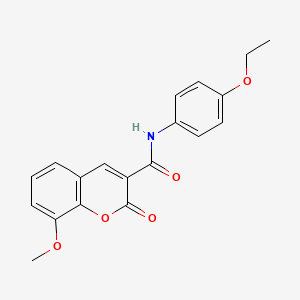
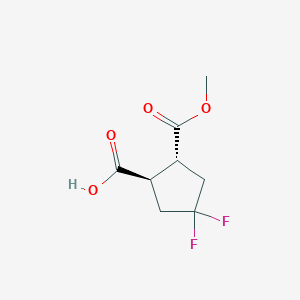
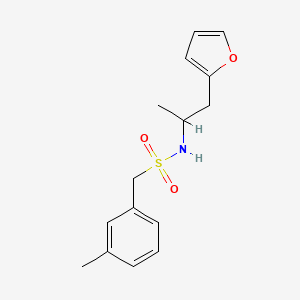
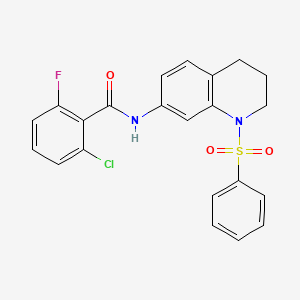
![1,3-dimethyl-8-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451228.png)
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate](/img/structure/B2451229.png)
